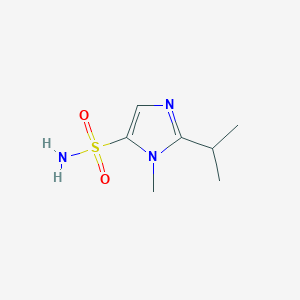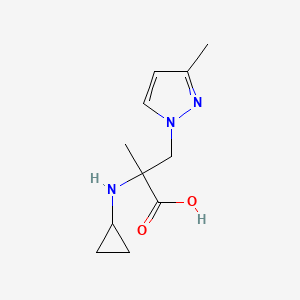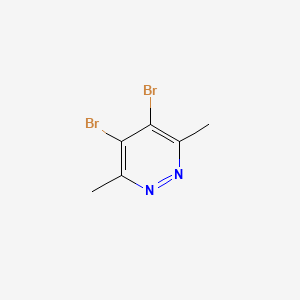
rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate is a synthetic organic compound that belongs to the class of oxolane derivatives. This compound is characterized by its unique structure, which includes an oxolane ring substituted with an aminomethyl group and a carboxylate ester. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate electrophiles.
Introduction of the Aminomethyl Group: This step often involves the use of aminating agents such as ammonia or amines in the presence of catalysts.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield nitriles, while reduction of the ester group may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: A non-racemic version of the compound with similar properties.
Ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: An analog with an ethyl ester group instead of a methyl ester.
(3R,5R)-5-(aminomethyl)oxolane-3-carboxylic acid: The corresponding carboxylic acid derivative.
Uniqueness
Rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. The presence of both an aminomethyl group and a carboxylate ester provides opportunities for diverse chemical modifications and applications.
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl (3S,5S)-5-(aminomethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
WIXRZITYGAWLFX-WDSKDSINSA-N |
SMILES isomérico |
COC(=O)[C@H]1C[C@H](OC1)CN |
SMILES canónico |
COC(=O)C1CC(OC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13473716.png)



![1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13473739.png)

![Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine](/img/structure/B13473751.png)
![2-[(Pyrazin-2-yl)amino]acetamide](/img/structure/B13473763.png)


![[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid](/img/structure/B13473783.png)
![1-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]methanamine dihydrochloride](/img/structure/B13473790.png)


